![molecular formula C18H28N6OS B2629456 2-ethyl-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide CAS No. 946364-48-3](/img/structure/B2629456.png)
2-ethyl-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-ethyl-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide is a synthetic organic compound that belongs to a class of heterocyclic compounds known as pyrazolopyrimidines. This class is known for its wide array of biological activities and potential therapeutic applications. The compound’s unique structure, including a pyrazolopyrimidine core, a pyrrolidine ring, and a butanamide moiety, contributes to its diverse chemical reactivity and biological functions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethyl-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide can be achieved through multi-step organic synthesis involving the formation of the pyrazolopyrimidine core, the introduction of the pyrrolidine ring, and the subsequent attachment of the butanamide group. The key steps include:
Formation of the pyrazolopyrimidine core: : This can be done through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the pyrrolidine ring: : This step might involve nucleophilic substitution reactions where pyrrolidine is introduced.
Addition of the butanamide group: : Typically involves amide coupling reactions using appropriate reagents like coupling agents.
Industrial Production Methods: Industrial production might involve large-scale synthesis with optimized reaction conditions for higher yield and purity. This includes maintaining precise temperature, pH, and use of catalytic agents to speed up the reactions while minimizing by-products.
化学反应分析
Types of Reactions:
Oxidation: : The compound can undergo oxidation at the methylthio group to form sulfoxides or sulfones.
Reduction: : Reduction can occur at the carbonyl group within the butanamide moiety.
Substitution: : The pyrimidine ring can undergo various substitution reactions depending on the available substituents and reaction conditions.
Common Reagents and Conditions:
Oxidizing agents: : Hydrogen peroxide, peracids.
Reducing agents: : Lithium aluminum hydride, sodium borohydride.
Nucleophiles: : Amines, alcohols for substitution reactions.
Major Products Formed:
Sulfoxides and sulfones: : from oxidation reactions.
Alcohols or amines: : from reduction of the amide.
科学研究应用
2-ethyl-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide has garnered attention in multiple fields:
Chemistry: : As an intermediate in the synthesis of more complex molecules.
Biology and Medicine: : Potential applications as an anti-cancer, anti-inflammatory, or anti-viral agent. It could act as an enzyme inhibitor or receptor modulator.
Industry: : Utilized in the development of novel materials and as a catalyst in specific reactions.
作用机制
The exact mechanism of action can vary, but commonly it involves:
Molecular Targets: : Binding to enzymes or receptors, altering their activity.
Pathways Involved: : Interruption of specific biochemical pathways, inhibition of enzyme action, or modulation of signal transduction pathways.
相似化合物的比较
Similar Compounds
6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine
N-(2-(6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)pyrrolidin-1-yl)acetamide
Uniqueness: : Compared to other pyrazolopyrimidines, 2-ethyl-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide stands out due to its distinctive ethyl-butanamide chain, enhancing its binding affinity and selectivity towards certain biological targets.
属性
IUPAC Name |
2-ethyl-N-[2-(6-methylsulfanyl-4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N6OS/c1-4-13(5-2)17(25)19-8-11-24-16-14(12-20-24)15(21-18(22-16)26-3)23-9-6-7-10-23/h12-13H,4-11H2,1-3H3,(H,19,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDLLKEHUHHHIIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NCCN1C2=C(C=N1)C(=NC(=N2)SC)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

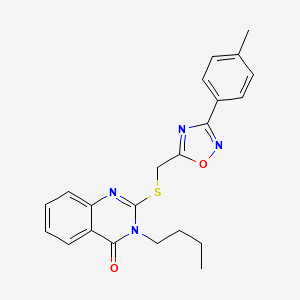
![N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-2-(2-fluorophenoxy)acetamide](/img/structure/B2629375.png)
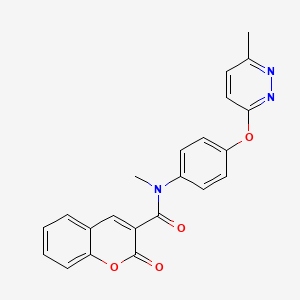
![1-[4-(4-methoxybenzenesulfonyl)piperidin-1-yl]-2-[4-(propan-2-yl)phenoxy]ethan-1-one](/img/structure/B2629382.png)
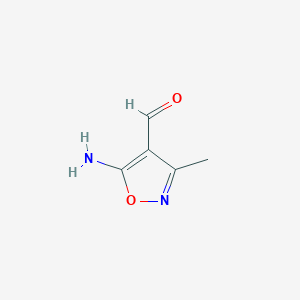
![2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2629385.png)
![Lithium 4-fluoro-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2629386.png)
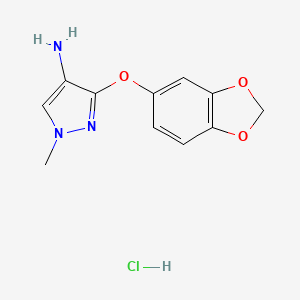
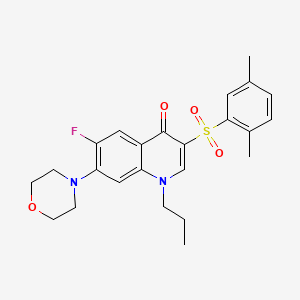
![2,4-dichloro-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2629391.png)
![N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-cyano-N-[(pyridin-4-yl)methyl]benzamide](/img/structure/B2629392.png)
![4-(4-Fluorophenyl)-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione](/img/structure/B2629393.png)
![3-Isopropylpyrazolo[1,5-a]pyrimidine-5,7-diol](/img/structure/B2629396.png)
